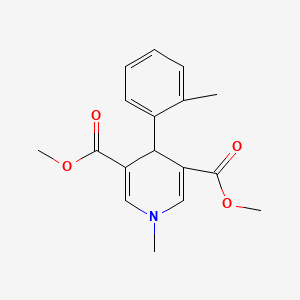

dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple approaches. One notable method involves the Hantzsch condensation reaction promoted by microwave irradiation in the presence of iodine under solvent-free conditions, which leads to efficient synthesis of structurally diverse dihydropyridine derivatives (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009). This process demonstrates the compound's synthesis through the combination of aromatic aldehydes, cyclic 1,3-carbonyls, and arylamines with dimethyl acetylenedicarboxylate, indicating a versatile pathway for producing various dihydropyridine derivatives.

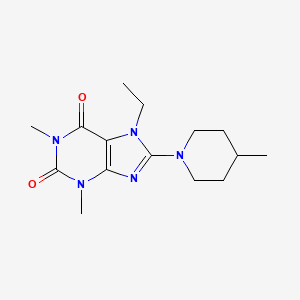

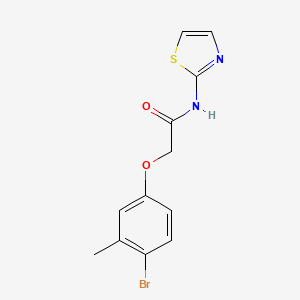

Molecular Structure Analysis

The molecular structure of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds has been extensively studied. Structural elucidation is typically achieved through spectroscopic methods, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and X-ray crystallography. These methods provide detailed insights into the molecule's structure, including bond lengths, angles, and the overall molecular conformation, contributing to a deeper understanding of its chemical behavior (Yi Li, Yuanyuan Liu, Xuejuan Chen, Xiaohui Xiong, Fang-shi Li, 2014).

Chemical Reactions and Properties

Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, its reaction with dimethyl acetylenedicarboxylate in the presence of catalytic amounts of pyridine leads to the formation of fused α-methylene-γ-butyrolactone derivatives, showcasing its potential in synthesizing complex organic structures (I. Yavari, Zinatossadat Hossaini, 2006).

Physical Properties Analysis

The physical properties of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's characterization and application in various fields.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards different reagents, are essential for its application in chemical synthesis and other areas. Studies have shown that the compound's structure greatly influences its chemical properties, such as enantioselectivity in reactions catalyzed by enzymes like Candida rugosa lipase, indicating its potential for application in asymmetric synthesis and pharmaceutical development (A. Sobolev, M. Franssen, B. Vigante, B. Cekavicus, R. Zhalubovskis, H. Kooijman, A. Spek, G. Duburs, A. de Groot, 2002).

Applications De Recherche Scientifique

Enantioselectivity in Kinetic Resolution

A study by Sobolev et al. (2002) delves into the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolutions, involving derivatives of 1,4-dihydropyridine. The research found that specific modifications could achieve high enantiomeric ratios, indicating the potential for producing enantiomerically pure compounds for further applications (Sobolev et al., 2002).

Antileukemic Activity

Anderson and Corey (1977) investigated the synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters, demonstrating the potential for these compounds in medical research, particularly in developing treatments for leukemia (Anderson & Corey, 1977).

Preparation of New Nitrogen-Bridged Heterocycles

Kakehi et al. (1994) focused on the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, exploring the chemical behavior of these compounds and their potential applications in developing new heterocyclic compounds with unique properties (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Synthesis of α-Methylene-γ-Butyrolactone Derivatives

The reaction between dimethyl acetylenedicarboxylate and various phenols in the presence of catalytic amounts of pyridine was studied by Yavari and Hossaini (2006), leading to the synthesis of fused α-methylene-γ-butyrolactone derivatives. This research highlights the versatility of dimethyl acetylenedicarboxylate in synthetic organic chemistry (Yavari & Hossaini, 2006).

Vinylphosphonium Salt Mediated Synthesis

Yavari et al. (2002) explored the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives using vinylphosphonium salt, offering insights into new synthetic pathways and the potential for developing novel compounds with unique structures and properties (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Propriétés

IUPAC Name |

dimethyl 1-methyl-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-7-5-6-8-12(11)15-13(16(19)21-3)9-18(2)10-14(15)17(20)22-4/h5-10,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJGUAMCUXTLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)